2-Methoxycyclopentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₃S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a cyclopentane ring substituted with a methoxy group (OCH₃). This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycyclopentane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxycyclopentanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-Methoxycyclopentanol+Thionyl chloride→2-Methoxycyclopentane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is heated to reflux for several hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, industrial methods may employ alternative chlorinating agents or catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran
Catalysts: Tertiary amines (e.g., triethylamine) to neutralize hydrogen chloride byproduct
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
2-Methoxycyclopentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify the chemical and physical properties of the target compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, particularly those targeting enzymes or receptors that interact with sulfonyl-containing compounds.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-methoxycyclopentane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with an amine to form a sulfonamide bond, which can influence the biological activity of the resulting compound.
Comparison with Similar Compounds
2-Methoxycyclopentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain, used in similar substitution reactions.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride, often used in the synthesis of sulfonamides and sulfonates with different reactivity and properties.
Cyclopentanesulfonyl chloride: Similar to this compound but without the methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C6H11ClO3S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
2-methoxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
HMNCIUASKYPWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.